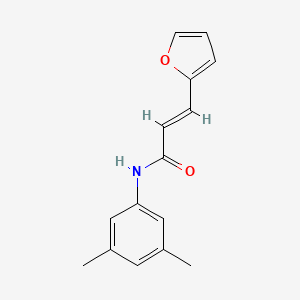
(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide, also known as DMFPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the silencing of genes. By inhibiting HDAC, this compound can prevent the silencing of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound does not inhibit other enzymes, such as histone acetyltransferases, which can lead to unwanted side effects. However, this compound has relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide can be synthesized through a multistep process, starting with the reaction of 3,5-dimethylphenylboronic acid with furan-2-carbaldehyde. The resulting product is then subjected to a Suzuki coupling reaction with 3-bromoacrylamide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)6-5-14-4-3-7-18-14/h3-10H,1-2H3,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRTZNWTZLLXGF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2949441.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)
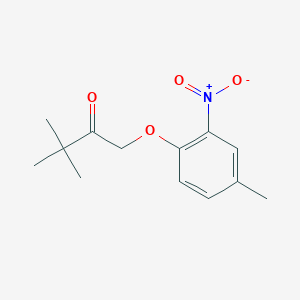
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)
![1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2949453.png)

![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)

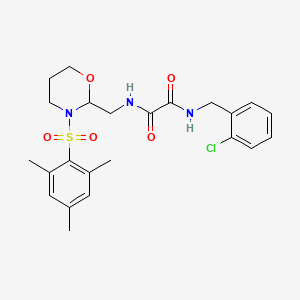

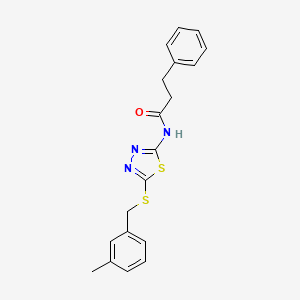
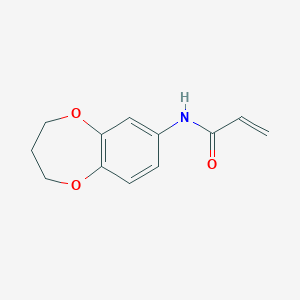
![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)